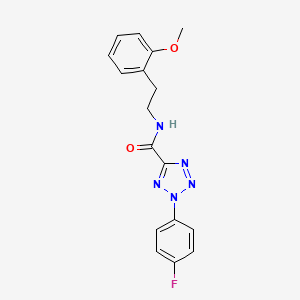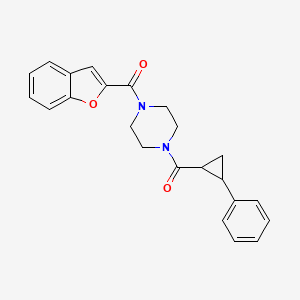![molecular formula C23H20N6O3 B3014207 5-oxo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-(p-tolyl)pyrrolidine-3-carboxamide CAS No. 941971-14-8](/img/structure/B3014207.png)
5-oxo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-(p-tolyl)pyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-oxo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-(p-tolyl)pyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C23H20N6O3 and its molecular weight is 428.452. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
A significant portion of the research on this compound revolves around its synthesis and subsequent biological evaluation. Studies have shown that derivatives of pyrazolopyrimidine, including the compound , exhibit promising anticancer and anti-inflammatory properties. These compounds are synthesized through various chemical reactions, demonstrating their versatility in creating potential therapeutic agents (Rahmouni et al., 2016; Abdallah & Elgemeie, 2022). The synthesized compounds have been evaluated for their cytotoxic activities against various cancer cell lines and for their ability to inhibit key enzymes involved in inflammatory processes.
Antimicrobial Activity
The antimicrobial potential of pyrazolopyrimidine derivatives has also been explored, with studies indicating that these compounds exhibit significant activity against a range of bacterial and fungal strains. This suggests their potential use in developing new antimicrobial agents, which is crucial in the face of rising antibiotic resistance (Vijaya Laxmi et al., 2012; Gouda et al., 2010).
Potential in Treating Tuberculosis
Another significant area of application for this compound and its derivatives is in the treatment of tuberculosis. Compounds with a pyrazolopyrimidine backbone have been found to exhibit potent activity against Mycobacterium tuberculosis, including drug-resistant strains, making them promising candidates for developing new antitubercular therapies (Tang et al., 2015).
Enzymatic Activity Enhancement
Interestingly, certain pyrazolopyrimidine derivatives have shown potential in enhancing enzymatic activity. This unique application could pave the way for their use in biochemical research and industrial processes, highlighting the compound's versatility beyond pharmaceutical applications (Abd & Awas, 2008).
Mecanismo De Acción
Target of Action
The primary target of this compound, also known as 1-(4-methylphenyl)-5-oxo-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)pyrrolidine-3-carboxamide, is VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) . VEGFR-2 is a crucial enzyme that mediates its function by transferring the phosphoryl group from the gamma position of ATP, resulting in the phosphorylation of tyrosine residues in proteins . It plays pivotal roles in regulating various essential cellular processes, including cell proliferation, growth, metabolism, motility, and apoptosis .
Mode of Action
The compound interacts with VEGFR-2 and inhibits its activity. The most potent derivative of this compound, referred to as compound 12b in the study, had potent activity against VEGFR-2 with an IC50 value of 0.063 ± 0.003 μM, compared to sunitinib with IC50 = 0.035 ± 0.012 μM . This inhibition disrupts the normal functioning of the enzyme, leading to changes in the cellular processes it regulates.
Biochemical Pathways
The inhibition of VEGFR-2 affects the VEGF signaling pathway, which is crucial for angiogenesis, the process of new blood vessel formation. This disruption can lead to significant antiangiogenic activity, which is particularly relevant in the context of cancer, where angiogenesis plays a critical role in tumor growth and metastasis .
Result of Action
The compound exhibits significant antitumor activity. For instance, compound 12b exhibited the highest anticancer activity against MDA-MB-468 and T-47D cell lines (breast cancer cell lines) with IC50 values of 3.343 ± 0.13 and 4.792 ± 0.21 μM, respectively . It was also found to stop the cell cycle at the S phase and significantly increase total apoptosis in the MDA-MB-468 cell line by 18.98-fold compared to the control . Moreover, compound 12b increased the caspase-3 level in the MDA-MB-468 cell line by 7.32-fold as compared to the control .
Propiedades
IUPAC Name |
1-(4-methylphenyl)-5-oxo-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6O3/c1-15-7-9-17(10-8-15)27-13-16(11-20(27)30)22(31)26-28-14-24-21-19(23(28)32)12-25-29(21)18-5-3-2-4-6-18/h2-10,12,14,16H,11,13H2,1H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPDLFVKVNXAGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NN3C=NC4=C(C3=O)C=NN4C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

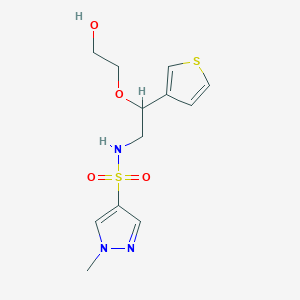
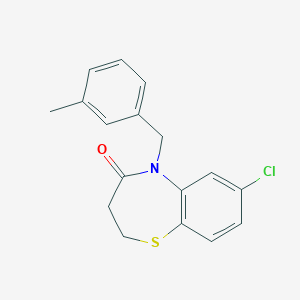

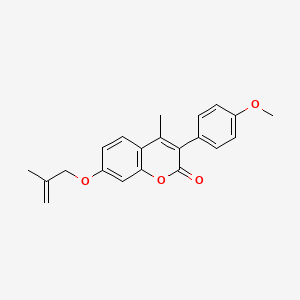

![N-(benzo[d]thiazol-2-yl)-4-((4-cyclopropylthiazol-2-yl)methoxy)benzamide](/img/structure/B3014131.png)

![6-(2-Chlorophenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3014136.png)
![N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3014138.png)
![2-(3-methoxyphenoxy)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B3014139.png)


